In-depth Technical Guide to tert-Butyl bis(2-bromoethyl)carbamate (CAS 159635-50-4)
In-depth Technical Guide to tert-Butyl bis(2-bromoethyl)carbamate (CAS 159635-50-4)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of tert-butyl bis(2-bromoethyl)carbamate (CAS 159635-50-4), a key bifunctional building block in synthetic organic and medicinal chemistry. The document details its chemical and physical properties, outlines a probable synthetic pathway, and explores its primary applications, particularly in the construction of heterocyclic scaffolds of therapeutic interest. Safety and hazard information are also presented to ensure proper handling. This guide is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering insights into the utility of this versatile reagent.
Chemical and Physical Properties
tert-Butyl bis(2-bromoethyl)carbamate, also known as N-Boc-N,N-bis(2-bromoethyl)amine, is a solid organic compound. The tert-butyloxycarbonyl (Boc) protecting group allows for the controlled introduction of a nitrogen mustard-like functionality in multi-step syntheses.
Table 1: Physicochemical Properties of tert-Butyl bis(2-bromoethyl)carbamate
| Property | Value | Source(s) |
| CAS Number | 159635-50-4 | N/A |
| Molecular Formula | C₉H₁₇Br₂NO₂ | N/A |
| Molecular Weight | 331.05 g/mol | N/A |
| Physical Form | Solid | [1] |
| Boiling Point | 317.7 ± 35.0 °C at 760 mmHg | [1] |
| Storage Temperature | Room temperature or 2-8 °C | [1] |
Synthesis
While a specific, detailed experimental protocol for the synthesis of tert-butyl bis(2-bromoethyl)carbamate is not widely published, a plausible synthetic route can be inferred from the well-documented synthesis of its mono-bromo analog and general principles of organic chemistry. The most probable method involves the reaction of bis(2-bromoethyl)amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.
Inferred Experimental Protocol: Synthesis of tert-Butyl bis(2-bromoethyl)carbamate
Materials:
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Bis(2-bromoethyl)amine hydrobromide
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Di-tert-butyl dicarbonate (Boc₂O)
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Triethylamine (Et₃N) or another suitable base
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Dichloromethane (CH₂Cl₂) or other appropriate aprotic solvent
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Brine (saturated aqueous NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
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To a solution of bis(2-bromoethyl)amine hydrobromide in dichloromethane, add triethylamine (approximately 2.2 equivalents) at 0 °C.
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Slowly add a solution of di-tert-butyl dicarbonate (approximately 1.1 equivalents) in dichloromethane to the reaction mixture.
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Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
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Upon completion, quench the reaction with water or saturated aqueous sodium bicarbonate solution.
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Separate the organic layer and wash sequentially with water and brine.
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Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to yield tert-butyl bis(2-bromoethyl)carbamate.
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Caption: Synthetic workflow for tert-butyl bis(2-bromoethyl)carbamate.
Applications in Medicinal Chemistry
The primary utility of tert-butyl bis(2-bromoethyl)carbamate lies in its ability to serve as a precursor for the synthesis of various heterocyclic compounds, most notably piperazine derivatives. The two bromoethyl groups provide reactive sites for intramolecular cyclization with a primary amine, leading to the formation of a Boc-protected piperazine ring. This scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of clinically used drugs.
Synthesis of Piperazine Derivatives
The reaction of tert-butyl bis(2-bromoethyl)carbamate with a primary amine (R-NH₂) is a common strategy to introduce a substituted piperazine moiety. The reaction proceeds via a double N-alkylation, where the primary amine displaces both bromide ions, forming the piperazine ring. The Boc group can then be readily removed under acidic conditions to provide the free secondary amine for further functionalization.
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Caption: General scheme for the synthesis of piperazine derivatives.
Relevance to Drug Discovery
The piperazine ring is a common feature in drugs targeting the central nervous system (CNS), as well as in antiviral and anticancer agents. Its presence can improve the pharmacokinetic properties of a molecule, such as solubility and oral bioavailability. By using tert-butyl bis(2-bromoethyl)carbamate, medicinal chemists can readily access a diverse range of substituted piperazines for structure-activity relationship (SAR) studies.
While direct synthesis of a specific marketed drug using tert-butyl bis(2-bromoethyl)carbamate is not prominently documented, its utility as a building block for creating libraries of piperazine-containing compounds for high-throughput screening is a key application in the early stages of drug discovery. The biological activity of the resulting compounds would be dependent on the nature of the 'R' group introduced from the primary amine and any subsequent modifications. For instance, different 'R' groups can be chosen to target specific receptors or enzymes, leading to compounds with potential antipsychotic, antidepressant, or kinase inhibitory activities.
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Caption: Role in a typical drug discovery workflow.
Hazards and Safety Information
tert-Butyl bis(2-bromoethyl)carbamate is classified as a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.
Table 2: GHS Hazard Information
| Hazard Statement | Description |
| H302 | Harmful if swallowed |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
Pictogram:
Precautionary Statements:
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P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
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P280: Wear protective gloves/protective clothing/eye protection/face protection.
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P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Users should consult the Safety Data Sheet (SDS) from their supplier for complete and detailed safety information.
Conclusion
tert-Butyl bis(2-bromoethyl)carbamate is a valuable and versatile building block for organic synthesis, particularly in the field of medicinal chemistry. Its ability to facilitate the construction of piperazine-containing scaffolds makes it a useful tool for the development of novel therapeutic agents. While detailed public information on its specific applications and properties is somewhat limited, its potential for creating diverse chemical libraries for drug discovery is clear. Researchers and drug development professionals can leverage this reagent to accelerate the synthesis of new chemical entities with a wide range of potential biological activities. As with all reactive chemical intermediates, proper handling and safety precautions are essential.

